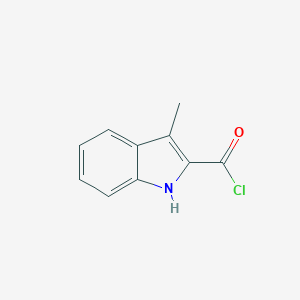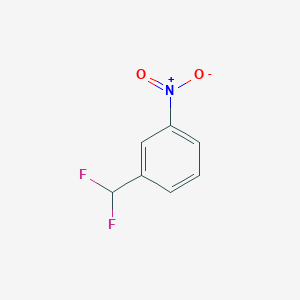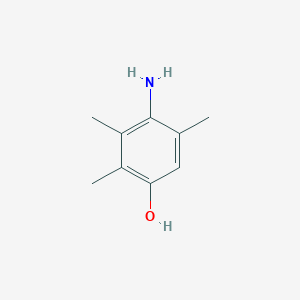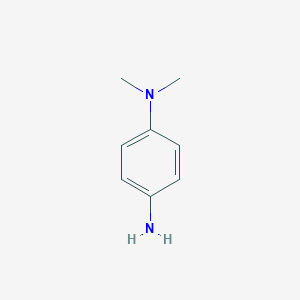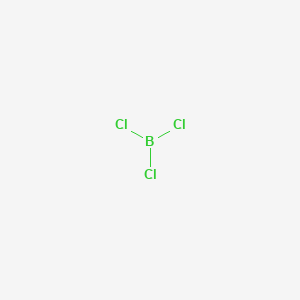
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine” is a chemical compound with the molecular formula C17H15NO3S . It is a complex organic compound that has potential applications in various fields .
Synthesis Analysis
The synthesis of substituted pyridines, such as the compound , can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust method for the synthesis of complex pyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact details of its structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and the types of bonds and functional groups it contains . More specific properties like melting point, boiling point, etc., are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been studied for its potential to combat microbial infections. The sulfonamide group present in the compound is known for its strong antimicrobial actions. Research suggests that derivatives of this compound could be effective against a range of bacterial strains, including resistant ones like MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
Anti-inflammatory Properties
The anti-inflammatory potential of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine derivatives has been explored, particularly their COX inhibitory activities. These compounds have shown promise in reducing inflammation with selectivity towards COX-2, which could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Anticancer Research
Indole-sulfonamide, a core structure related to this compound, exhibits anticancer properties. The ability to undergo substitution at the C-3 position makes it a suitable pharmacophore for drug design, potentially leading to novel anticancer agents .
Antidiabetic Applications
Compounds with an indole ring, similar to the one present in 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine , have been reported to possess antidiabetic properties. This opens up avenues for the development of new therapeutic agents for diabetes management .
Antitubercular Effects
The indole moiety is also associated with antitubercular activity. Given the rising concern over tuberculosis and drug-resistant strains, this compound could be a starting point for creating more effective treatments .
Antioxidant Capabilities
The antioxidant properties of indole derivatives are well-documented. By extension, 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine could contribute to the development of antioxidants, which play a crucial role in protecting cells from oxidative stress .
Antiviral Potential
Research into indole-sulfonamide derivatives has indicated potential antiviral activities. This suggests that 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine could be instrumental in the synthesis of compounds with antiviral properties .
Neuroprotective Effects
The sulfonamide-based indole analogs have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This compound’s derivatives might be explored for their potential in safeguarding neuronal health .
Wirkmechanismus
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Eigenschaften
IUPAC Name |
2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-3-4-14(11-18-12)17-16(9-10-21-17)13-5-7-15(8-6-13)22(2,19)20/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFDOQQTRIBLDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=CO2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

